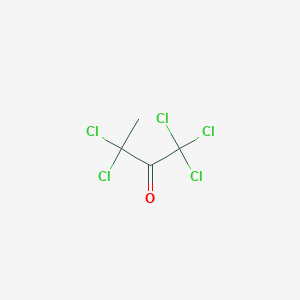![molecular formula C17H3Cl2F17O3 B14300606 1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- CAS No. 121699-18-1](/img/structure/B14300606.png)
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- is a specialized chemical compound known for its unique structure and properties It is a derivative of 1,3-benzenedicarbonyl dichloride, with an additional heptadecafluorononenyl group attached via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- typically involves the reaction of 1,3-benzenedicarbonyl dichloride with a heptadecafluorononenyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis reactions produce carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in modifying biomolecules and studying protein-ligand interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,3-benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets and pathways depend on the specific application and the nature of the interacting species. For example, in substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbonyl carbon atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenedicarbonyl dichloride: The parent compound without the heptadecafluorononenyl group.
1,3-Benzenedicarbonyl dichloride, 5-[(perfluorooctyl)oxy]-: A similar compound with a perfluorooctyl group instead of a heptadecafluorononenyl group.
Uniqueness
1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- is unique due to the presence of the heptadecafluorononenyl group, which imparts distinct properties such as increased hydrophobicity and chemical stability. This makes it particularly useful in applications requiring materials with high resistance to chemical and thermal degradation.
Eigenschaften
CAS-Nummer |
121699-18-1 |
|---|---|
Molekularformel |
C17H3Cl2F17O3 |
Molekulargewicht |
649.1 g/mol |
IUPAC-Name |
5-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)benzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C17H3Cl2F17O3/c18-8(37)4-1-5(9(19)38)3-6(2-4)39-10(21)7(20)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)16(32,33)17(34,35)36/h1-3H |
InChI-Schlüssel |
RRPVUVFTFFPAND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)Cl)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


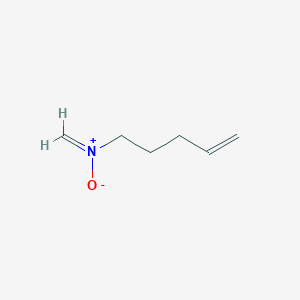
![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
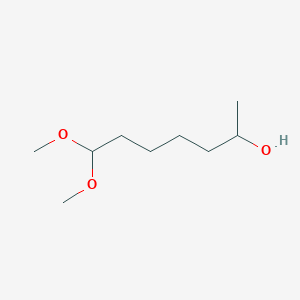
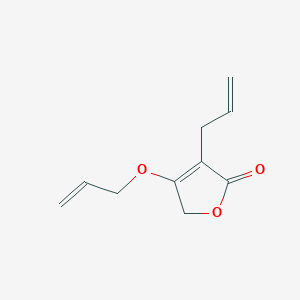


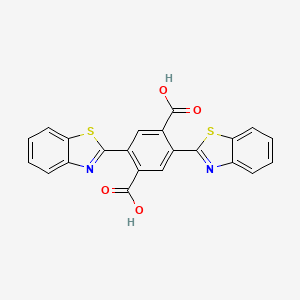
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
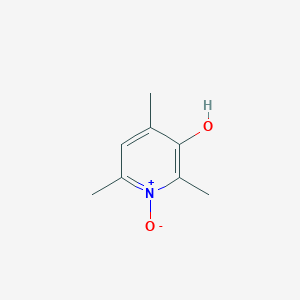
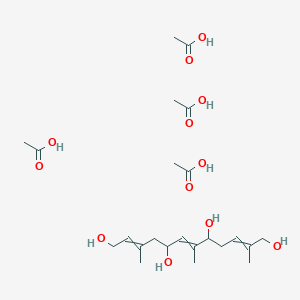
![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)
